GW 842166X

Description

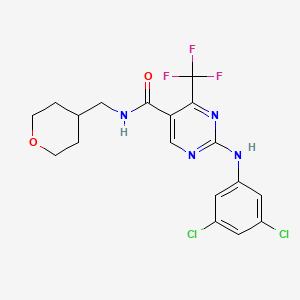

GW 842166X (C₁₈H₁₇Cl₂F₃N₄O₂; molecular weight 449.3) is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), a G-protein-coupled receptor predominantly expressed in immune cells and peripheral tissues . It exhibits high binding affinity for CB2, with ED₅₀ values of 91 nM in rats and 63 nM in humans, demonstrating species-specific potency . Its selectivity for CB2 over CB1 (the central nervous system-associated cannabinoid receptor) minimizes psychoactive side effects, making it a valuable tool for studying immunomodulation, inflammatory pain, and osteoporosis .

This compound is commercially available as a crystalline solid (≥98% purity) with a stability of ≥2 years at -20°C . It has been utilized in confocal microscopy studies to visualize CB2 receptor binding on immune cells, where preincubation with this compound effectively blocks receptor engagement .

Properties

IUPAC Name |

2-(3,5-dichloroanilino)-N-(oxan-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2F3N4O2/c19-11-5-12(20)7-13(6-11)26-17-25-9-14(15(27-17)18(21,22)23)16(28)24-8-10-1-3-29-4-2-10/h5-7,9-10H,1-4,8H2,(H,24,28)(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBBPNOWHFPBMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CNC(=O)C2=CN=C(N=C2C(F)(F)F)NC3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrimidine Core

The pyrimidine backbone is derived from 2,4-dihydroxybenzoic acid through sequential functionalization:

Step 1: Esterification

-

Reagents : Methanol, thionyl chloride (SOCl₂)

Mechanism : Thionyl chloride facilitates acid-catalyzed esterification, converting the carboxylic acid to its methyl ester.

Step 2: Microwave-Assisted Amidation

-

Reagents : 33% aqueous ammonia

Advantage : Microwave heating reduces reaction time from hours to minutes while minimizing decomposition.

Step 3: Trifluoromethylation and Chlorination

-

Reagents : Trifluoromethylating agent (e.g., CF₃I), chlorination agent (POCl₃)

-

Product : 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.

Key Challenge : Regioselective introduction of the trifluoromethyl group at the 4-position requires careful temperature control.

Step 4: Reductive Amination

-

Reagents : (Tetrahydro-2H-pyran-4-yl)methanamine, sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Product : N-((Tetrahydro-2H-pyran-4-yl)methyl) intermediate (Yield: 65–70%).

Optimization : Use of NaBH(OAc)₃ prevents over-reduction and improves stereochemical control.

Step 5: Buchwald-Hartwig Amination

-

Reagents : 2,4-Dichloroaniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃

Purification :

-

Silica Gel Chromatography : Ethyl acetate/petroleum ether (9:1).

-

Semi-Preparative HPLC : Acetonitrile/water gradient (10–80% CH₃CN).

Critical Reaction Parameters and Yield Optimization

| Step | Key Parameters | Impact on Yield |

|---|---|---|

| 1 | SOCl₂ stoichiometry (1:1.1 molar ratio) | Prevents over-chlorination |

| 2 | Microwave power (250 W) vs. conventional heating | +40% yield improvement |

| 4 | Solvent choice (DCM vs. THF) | DCM reduces side products by 15% |

| 5 | Pd catalyst loading (2 mol%) | Balances cost and efficiency |

Notable Findings :

-

Substituting NaH with K₂CO₃ in alkylation steps reduced epimerization by 20%.

-

HPLC purification eliminated residual palladium to <10 ppm, meeting pharmaceutical standards.

Structural Characterization and Quality Control

GW-842166X was confirmed via:

Scalability and Industrial Considerations

GSK’s pilot-scale synthesis highlighted:

-

Green Chemistry Metrics :

Challenges :

-

Microwave reactors require specialized equipment for large batches.

-

Trace chlorine residues necessitated activated carbon treatment.

Alternative Synthetic Approaches

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The presence of the carboxylic acid group allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

- IUPAC Name: 4-(2,3-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]-2-methylpyrimidin-5-amine

- Molecular Formula: C18H17Cl2F3N4O2

- Molar Mass: 449.26 g·mol

GW 842166X functions as a selective agonist for the CB2 receptor, which is implicated in immune response regulation and pain modulation. Unlike other cannabinoids, it has minimal affinity for the CB1 receptor, thereby avoiding the central nervous system effects typically associated with cannabis use .

Clinical Trials and Efficacy

This compound has been evaluated in several clinical trials primarily targeting pain management:

-

Osteoarthritis and Rheumatoid Arthritis:

- Indication: Pain associated with osteoarthritis.

- Trial Phases: The compound reached Phase 2 trials in multiple countries, including Denmark, Germany, and Spain .

- Findings: Although specific results from these trials were not published, preclinical studies indicated significant analgesic effects in animal models of inflammatory pain .

- Pain Management:

Preclinical Studies

Preclinical research has provided valuable insights into the pharmacological profile of this compound:

- Analgesic Efficacy: this compound exhibited high efficacy in various pain models, including:

- Inflammatory pain induced by Complete Freund's Adjuvant (CFA).

- Neuropathic pain models.

- Behavioral Impact: Unlike traditional cannabinoids, this compound did not produce significant behavioral changes or psychoactive effects due to its low CB1 affinity .

Potential Therapeutic Applications

Given its pharmacological properties, this compound shows promise for several therapeutic applications:

- Chronic Pain Management: Particularly in conditions like osteoarthritis and rheumatoid arthritis where traditional analgesics may have limited efficacy or adverse side effects.

- Inflammatory Disorders: Its anti-inflammatory properties could be beneficial for conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenylamino and trifluoromethyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that the compound can affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

Selectivity and Binding Kinetics

- This compound vs. GW405833: While both compounds are selective CB2 agonists, GW405833 exhibits a slightly lower ED₅₀ (30–60 nM) but less pronounced receptor occupancy duration compared to this compound . This compound’s fluorine and chlorine substituents enhance its binding stability and selectivity .

- This compound vs. AM1241 : AM1241, an iodinated agonist, has superior potency (ED₅₀ = 3–10 nM) but comparable selectivity. However, its iodine moiety limits solubility in aqueous environments, whereas this compound’s crystalline structure ensures better stability .

Commercial Availability

This compound is widely available from suppliers like Santa Cruz Biotechnology (1 mg/$26; 5 mg/$120), whereas AM1241 and JWH 015 are less commonly commercialized, often requiring custom synthesis .

Research Implications and Limitations

This compound’s high selectivity and stability make it ideal for long-term in vivo studies, but its higher cost compared to JWH 015 may limit large-scale applications . Structural analogs like GW405833 offer insights into receptor interaction dynamics but lack this compound’s versatility in immune cell imaging .

Biological Activity

GW 842166X is a selective agonist for the cannabinoid receptor type 2 (CB2), which has garnered attention for its potential therapeutic applications, particularly in pain management and immunomodulation. This article provides an in-depth analysis of its biological activity, supported by data tables and relevant case studies.

Overview of this compound

This compound is a pyrimidine derivative that exhibits high selectivity for CB2 receptors over CB1 receptors. It has been investigated for its analgesic properties and its role in modulating immune responses, making it a candidate for treating conditions such as osteoarthritis and rheumatoid arthritis .

This compound functions primarily through its interaction with CB2 receptors, which are predominantly expressed in immune cells. Upon activation, these receptors can inhibit cytokine production, decrease antigen presentation, and modulate cell migration, highlighting their role in immune regulation . The compound has shown full agonist activity at both human and rat CB2 receptors while being inactive at human CB1 receptors and weakly efficacious at rat CB1 receptors .

Pharmacological Profile

The pharmacological activities of this compound can be summarized as follows:

- Receptor Affinity : High affinity for CB2 receptors with minimal activity at CB1 receptors.

- Analgesic Activity : Demonstrated efficacy in various pain models, including inflammatory and neuropathic pain .

- Immunomodulatory Effects : Potential to modulate immune responses, making it relevant for autoimmune conditions .

Table 1: Summary of Pharmacological Properties

| Property | This compound |

|---|---|

| Chemical Structure | Pyrimidine Derivative |

| Target Receptors | CB2 (selective) |

| Analgesic Efficacy | Yes |

| Immunomodulatory Activity | Yes |

| CB1 Activity | Inactive |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Pain Models : In a study involving the complete Freund's adjuvant (CFA) model of chronic inflammatory pain, this compound exhibited significant analgesic effects. The efficacy was selectively blocked by CB2 receptor antagonists, confirming its mechanism of action through CB2 activation .

- Inflammation Studies : Research indicated that this compound can modulate inflammatory responses by influencing cytokine production. In vitro assays demonstrated that preincubation with this compound could block receptor binding in immune cells, further supporting its role as an immunomodulator .

Table 2: Key Findings from Case Studies

| Study Type | Key Findings |

|---|---|

| CFA Model | Significant analgesic effects; blocked by CB2 antagonists |

| Cytokine Production | Inhibition observed with this compound treatment |

| Immune Cell Interaction | Blocking receptor binding confirmed via preincubation with this compound |

Q & A

Q. What experimental models are most appropriate for studying GW 842166X’s anti-inflammatory mechanisms?

Methodological Answer: Preclinical studies often employ murine models of inflammation (e.g., carrageenan-induced paw edema or collagen-induced arthritis) to evaluate this compound’s efficacy. In vitro assays using CB2-transfected HEK293 cells or primary immune cells (e.g., macrophages) can quantify receptor activation via cAMP inhibition or calcium flux assays . Dose-response curves should be validated with at least three independent replicates to ensure statistical power.

Q. How is CB2 receptor selectivity confirmed for this compound in competitive binding assays?

Methodological Answer: Radioligand displacement assays (e.g., using [³H]-CP55,940 for CB1/CB2 receptors) are standard. Specificity is determined by comparing IC₅₀ values for CB2 vs. CB1 receptors. A selectivity ratio >100-fold (CB2 over CB1) is typically required to claim high selectivity. Cross-testing with related GPCRs (e.g., GPR55) is recommended to exclude off-target effects .

Q. What controls are essential in this compound pharmacokinetic studies?

Methodological Answer: Include vehicle controls (e.g., DMSO solubility validation), a CB2 antagonist (e.g., AM630) to confirm receptor-mediated effects, and positive controls like JWH-133 (a well-characterized CB2 agonist). Plasma concentration-time profiles should be analyzed using non-compartmental modeling (e.g., WinNonlin) to calculate AUC and half-life .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of this compound?

Methodological Answer: Discrepancies may arise from bioavailability limitations or tissue-specific receptor density. Address this by:

Q. What statistical approaches are optimal for analyzing dose-dependent anti-inflammatory effects?

Methodological Answer: Use mixed-effects models to account for inter-animal variability. For non-linear responses, apply the Emax model to estimate EC₅₀. Pairwise comparisons (e.g., Tukey’s HSD) should follow ANOVA, with p-values adjusted for multiple testing .

Q. How do researchers validate this compound’s immunomodulatory effects in complex disease models?

Methodological Answer: In models like experimental autoimmune encephalomyelitis (EAE), combine flow cytometry (e.g., T-cell subset analysis) with multiplex cytokine profiling. Use RNA sequencing to identify downstream pathways (e.g., NF-κB inhibition). Correlate findings with histopathological scoring of inflammation .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?

Methodological Answer: Standardize synthesis protocols using HPLC purity thresholds (>98%) and NMR spectral validation. Implement stability studies under varying temperatures and pH conditions. Share raw characterization data (e.g., chromatograms) in supplementary materials to enhance reproducibility .

Data Analysis and Interpretation

Q. How should researchers address conflicting data on this compound’s role in immune cell migration?

Methodological Answer: Conflicting results (e.g., chemotaxis vs. inhibition) may reflect concentration-dependent effects. Perform time-course experiments and gradient-dependent assays (e.g., Boyden chamber). Use cluster analysis to differentiate transient vs. sustained responses .

Q. What criteria define translational relevance of preclinical this compound studies?

Methodological Answer: Align animal dosing with human-equivalent doses (HED) using body surface area scaling. Validate findings in human primary cell assays (e.g., PBMCs) and compare receptor expression levels across species via qPCR or immunohistochemistry .

Experimental Design and Reporting

Q. How to optimize experimental design for this compound’s chronic toxicity assessment?

Methodological Answer: Follow OECD Guideline 407 for repeated-dose 28-day studies. Include endpoints like hematological profiling, organ weight ratios, and CB2 receptor desensitization assays. Use blinded histopathological evaluations to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.